
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide
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Overview
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with isobutyryl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve efficient large-scale synthesis .
Chemical Reactions Analysis
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or morpholine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-inflammatory agent and may inhibit enzymes like cyclooxygenase (COX).
Medicine: Research suggests it could be developed into therapeutic agents for treating inflammatory diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Molecular docking studies have shown that the compound can bind to the active site of these enzymes, blocking their function .
Comparison with Similar Compounds
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can be compared with other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of the chloro and methyl groups in this compound may confer distinct properties, making it a valuable compound for further research .
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound belonging to the benzothiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring system substituted with a chloro and methyl group, alongside a propanamide moiety. The structural formula can be represented as follows:
This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are critical in cellular signaling pathways, potentially leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further development in infectious disease treatment.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Biological Activity Data
Activity Type | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | Bacterial strains | Inhibition of growth | |
Anticancer | A431, A549 cell lines | Induction of apoptosis | |
Enzyme inhibition | Specific kinases | Reduced enzyme activity |
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent against bacterial infections.
- Anticancer Potential : A study evaluating the effects of this compound on various cancer cell lines showed that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of cell cycle regulatory proteins, indicating its potential as an anticancer drug.
- Enzyme Interaction Studies : The compound's interaction with specific kinases was investigated using molecular docking studies, which predicted strong binding affinities. This suggests that it may serve as a lead compound for developing kinase inhibitors.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-6(2)11(16)15-12-14-10-7(3)8(13)4-5-9(10)17-12/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWANEHMWZAWLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.